molecular formula C62H95N17O15S B1678804 Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 CAS No. 139446-71-2

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

Cat. No.: B1678804
CAS No.: 139446-71-2
M. Wt: 1350.6 g/mol
InChI Key: YTZYDDAKFLJJQR-BHEJXMHWSA-N
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Description

The compound Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 is a peptide composed of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide

Mechanism of Action

Target of Action

Ranakinin primarily targets the frog adrenal gland . It is found in a dense network of fibers innervating the frog adrenal gland . The compound stimulates in vitro corticosteroid secretion by frog adrenal tissue .

Mode of Action

Ranakinin interacts with its targets through the activation of a phospholipase C . This activation is mediated through a pertussis toxin-sensitive G protein . Ranakinin enhances polyphosphoinositide hydrolysis , but it has no effect on the adenylyl cyclase system .

Biochemical Pathways

Ranakinin affects the polyphosphoinositide metabolism pathway . It induces a time- and dose-dependent stimulation of inositol phosphate formation with a concomitant decrease in membrane polyphosphoinositides . The stimulatory action of Ranakinin on inositol phosphate formation is mediated through the activation of a phospholipase C .

Pharmacokinetics

It is known that ranakinin stimulates corticosteroid secretion in vitro , suggesting that it can interact effectively with its target cells.

Result of Action

The molecular and cellular effects of Ranakinin’s action include the stimulation of corticosteroid secretion and an increase in cytosolic free calcium concentrations . It causes mobilization of calcium from intracellular stores .

Action Environment

Ranakinin is found in amphibians, particularly in the European green frog Rana ridibunda . The presence of Ranakinin in amphibian skin may stimulate the predator’s gastrointestinal system and cause vomiting and other uncomfortable reactions . This suggests that the environment in which Ranakinin acts can influence its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain using reagents like carbodiimides.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Chemical Reactions Analysis

Types of Reactions

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2: can undergo various chemical reactions, including:

    Oxidation: Certain amino acids like methionine can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2: has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Comparison with Similar Compounds

Similar Compounds

  • H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH
  • Gly-Pro-Arg-Pro amide

Uniqueness

Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2: is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications that require precise peptide interactions.

Properties

IUPAC Name

(4S)-4-[[1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H95N17O15S/c1-35(2)30-43(56(89)72-40(52(66)85)24-29-95-3)71-50(82)34-70-53(86)44(32-37-18-20-38(80)21-19-37)75-57(90)45(31-36-12-5-4-6-13-36)76-54(87)41(15-9-26-69-62(67)68)73-55(88)42(22-23-51(83)84)74-58(91)48-17-11-28-79(48)61(94)46(33-49(65)81)77-59(92)47-16-10-27-78(47)60(93)39(64)14-7-8-25-63/h4-6,12-13,18-21,35,39-48,80H,7-11,14-17,22-34,63-64H2,1-3H3,(H2,65,81)(H2,66,85)(H,70,86)(H,71,82)(H,72,89)(H,73,88)(H,74,91)(H,75,90)(H,76,87)(H,77,92)(H,83,84)(H4,67,68,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZYDDAKFLJJQR-MYBMXRGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H95N17O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1350.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139446-71-2
Record name Ranakinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139446712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
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Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
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Reactant of Route 5
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2
Reactant of Route 6
Lys-pro-asn-pro-glu-arg-phe-tyr-gly-leu-met-NH2

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